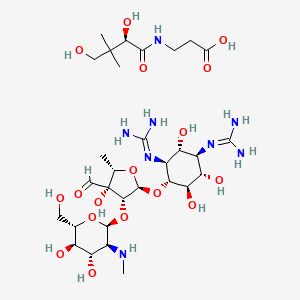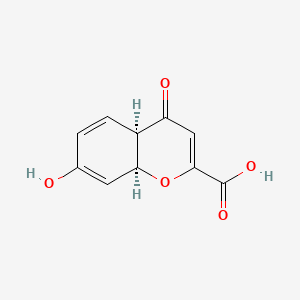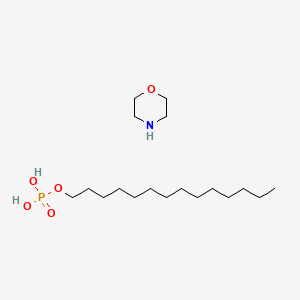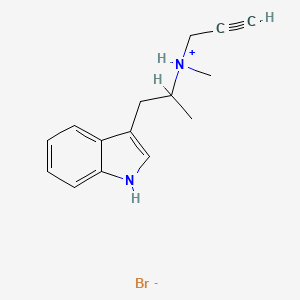
N-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETAMIDE,N-(4-(2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)PHENYL)-N-METHYL- is a chemical compound with the molecular formula C16H24N2O4. It is known for its role as a beta-adrenergic antagonist, commonly used in the treatment of cardiac arrhythmias and angina . This compound is also referred to as Practolol .
Preparation Methods
The synthesis of ACETAMIDE,N-(4-(2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)PHENYL)-N-METHYL- involves several steps. One common synthetic route includes the reaction of 4-acetamidophenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
ACETAMIDE,N-(4-(2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)PHENYL)-N-METHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ACETAMIDE,N-(4-(2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)PHENYL)-N-METHYL- has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its effects on beta-adrenergic receptors in various biological systems.
Medicine: It has been used in clinical trials for the treatment of cardiac arrhythmias and angina.
Industry: The compound is used in the pharmaceutical industry for the development of beta-blocker medications.
Mechanism of Action
The mechanism of action of ACETAMIDE,N-(4-(2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)PHENYL)-N-METHYL- involves its role as a beta-adrenergic antagonist. It competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites. By binding to beta (1)-adrenergic receptors in the heart and vascular smooth muscle, it inhibits the effects of catecholamines like epinephrine and norepinephrine. This results in decreased heart rate, cardiac output, and blood pressure .
Comparison with Similar Compounds
ACETAMIDE,N-(4-(2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)PHENYL)-N-METHYL- can be compared with other beta-adrenergic antagonists such as:
Metoprolol: Another beta-blocker with similar effects but different pharmacokinetic properties.
Atenolol: A beta-blocker that is more selective for beta (1)-adrenergic receptors.
Propranolol: A non-selective beta-blocker with a broader range of effects.
The uniqueness of ACETAMIDE,N-(4-(2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)PHENYL)-N-METHYL- lies in its cardio-selective beta-blocking action with intrinsic sympathomimetic activity, making it effective in specific clinical scenarios .
Properties
CAS No. |
57494-85-6 |
|---|---|
Molecular Formula |
C15H24N2O3 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]-N-methylacetamide |
InChI |
InChI=1S/C15H24N2O3/c1-11(2)16-9-14(19)10-20-15-7-5-13(6-8-15)17(4)12(3)18/h5-8,11,14,16,19H,9-10H2,1-4H3 |
InChI Key |
GNBAJVHACSTUPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)N(C)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



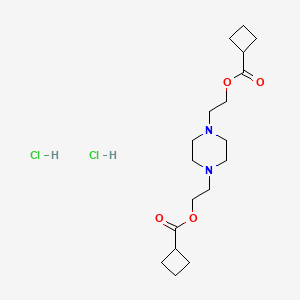
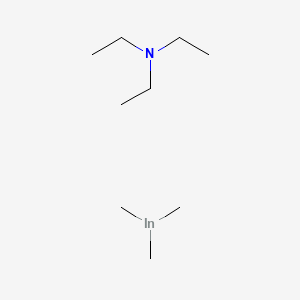
![Methyl 2-{1-[(tert-butoxycarbonyl)(methyl)amino]-5-hydroxypentyl}-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate](/img/structure/B13768868.png)
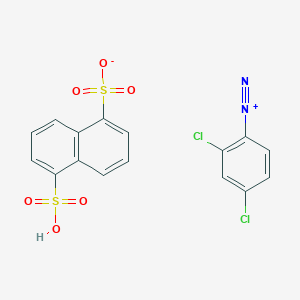
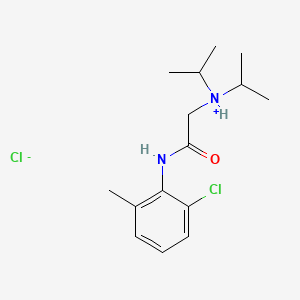
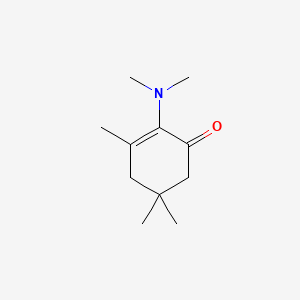
![5-[[4-[Benzylmethylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate](/img/structure/B13768897.png)
